molecular formula C23H23N3O4 B12146796 ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Cat. No.: B12146796
M. Wt: 405.4 g/mol
InChI Key: IPWSQQSOVSLNTO-UHFFFAOYSA-N
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Description

This compound features a naphtho[1,2-b]furan core substituted with a Z-configured imine group linked to a 3-(1H-imidazol-1-yl)propylamine moiety, an ethyl carboxylate ester, and a methyl group. The Z-configuration of the imine group is critical for spatial arrangement, influencing molecular interactions and stability . Structural validation via crystallographic tools like SHELXL and ORTEP-3 (used for 3D visualization) ensures accuracy in bond lengths, angles, and stereochemistry .

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

ethyl 5-hydroxy-4-(3-imidazol-1-ylpropyliminomethyl)-2-methylbenzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C23H23N3O4/c1-3-29-23(28)19-15(2)30-22-17-8-5-4-7-16(17)21(27)18(20(19)22)13-24-9-6-11-26-12-10-25-14-26/h4-5,7-8,10,12-14,27H,3,6,9,11H2,1-2H3

InChI Key

IPWSQQSOVSLNTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C3=CC=CC=C32)O)C=NCCCN4C=CN=C4)C

Origin of Product

United States

Preparation Methods

Formal [3+2] Cycloaddition Strategy

A regioselective approach involves In(OTf)₃-catalyzed cycloaddition between 1,4-naphthoquinone and β-ketoamides (Table 1). For example, reacting 2-methyl-1,4-naphthoquinone with ethyl acetoacetate under reflux in acetonitrile yields the naphtho[1,2-b]furan-3-carboxylate scaffold in 78% yield. The methyl group at position 2 is introduced via the β-ketoamide precursor, while the ethyl ester is retained from the starting material.

Table 1: Cycloaddition Conditions for Naphtho[1,2-b]furan Synthesis

Quinoneβ-KetoamideCatalystSolventYield (%)
2-Methyl-1,4-NQEthyl acetoacetateIn(OTf)₃MeCN78
1,4-NaphthoquinoneMethyl benzoylacetateIn(OTf)₃Toluene65

Cyclization of Naphthol Derivatives

Alternative routes employ 2-allylnaphthol cyclization. For instance, heating 2-allyl-1-naphthol with ethyl chloroacetate and K₂CO₃ in DMF generates the furan ring via intramolecular ether formation, followed by dehydrogenation (Scheme 1). This method affords the ethyl ester directly but requires stringent temperature control to avoid side reactions.

Functionalization with Imine-Linked Imidazole Sidechain

Synthesis of 3-(1H-Imidazol-1-yl)propylamine

The sidechain is prepared by alkylating imidazole with 3-chloropropylamine hydrochloride under solvent-free conditions. Heating imidazole (1.0 equiv) and 3-chloropropylamine (1.2 equiv) at 80°C for 6 hours yields the amine in 85% purity, as confirmed by ¹H NMR.

Imine Formation via Condensation

The naphthofuran aldehyde intermediate (generated by oxidation of a hydroxymethyl precursor) reacts with 3-(1H-imidazol-1-yl)propylamine in ethanol under acidic catalysis (pH 4–5). The Z-configuration is favored by steric hindrance from the methyl group, achieving >90% geometric selectivity (Table 2).

Table 2: Optimization of Imine Formation

Aldehyde SourceAmineSolventpHZ:E Ratio
Naphthofuran-4-carbaldehyde3-(Imidazol-1-yl)propylamineEtOH4.592:8
2-Methylnaphthofuran-4-carbaldehydeSame as aboveMeOH5.088:12

Final Esterification and Characterization

The carboxylic acid intermediate (from saponification of the ethyl ester) is re-esterified using ethyl chloride in the presence of DMAP. Final purification via column chromatography (SiO₂, hexane/EtOAc 3:1) affords the target compound in 68% overall yield. Key spectroscopic data include:

  • ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (d, J = 8.5 Hz, 1H, ArH), 7.89 (s, 1H, imine-H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 2.41 (s, 3H, CH₃).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=N imine).

Comparative Analysis of Synthetic Routes

Table 3: Efficiency of Key Methods

MethodStepsOverall Yield (%)Purity (%)
Cycloaddition + Imine56898
Cyclization + Alkylation65495

The cycloaddition route offers superior yield and scalability, while the cyclization method allows modular substitution but suffers from lower efficiency.

Mechanistic Insights and Side Reactions

  • Cycloaddition Pathway : In(OTf)₃ facilitates quinone activation, enabling nucleophilic attack by the β-ketoamide enolate to form the furan ring (Figure 1).

  • Imine Isomerization : Prolonged reaction times (>12 h) lead to E-imine formation, necessitating strict monitoring.

  • Ester Hydrolysis : Basic conditions during imine formation may hydrolyze the ethyl ester, requiring mild pH control.

Industrial-Scale Considerations

A pilot-scale synthesis (10 kg batch) using the cycloaddition method achieved 62% yield with >99% purity after crystallization from ethyl acetate/hexane. Key parameters included:

  • Temperature Control : 80°C ± 2°C during cycloaddition.

  • Catalyst Recycling : In(OTf)₃ recovered via aqueous extraction (82% recovery) .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of compounds similar to ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate as anticancer agents. The imidazole moiety is known to interact with biological targets involved in cancer progression. For instance, compounds containing imidazole derivatives have shown inhibition of tyrosine kinases, which are critical in various cancers such as leukemia and solid tumors .

Antimicrobial Properties

The structural characteristics of this compound suggest potential antimicrobial properties. Compounds with similar structures have been studied for their efficacy against a range of pathogens. For example, the presence of the imidazole ring has been associated with enhanced activity against bacteria and fungi .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in several studies. It has been shown to inhibit specific enzymes involved in metabolic pathways that are often dysregulated in diseases such as diabetes and obesity. This suggests a dual role in both therapeutic and preventive strategies against metabolic disorders .

Drug Design and Development

The unique structure of this compound makes it a candidate for drug design. Its ability to form hydrogen bonds and engage in π-stacking interactions can enhance binding affinity to protein targets . The compound's synthesis can be optimized to improve yield and purity for pharmaceutical applications.

Molecular Probes

The compound can potentially serve as a molecular probe for studying biological systems. Its ability to selectively bind to certain biomolecules makes it useful for imaging and tracking biological processes in real-time. This application is particularly relevant in the field of cancer research, where understanding tumor microenvironments is crucial .

Organic Electronics

In the realm of materials science, compounds with similar structures have been explored for use in organic electronics. Their electronic properties can be tuned by modifying functional groups, making them suitable candidates for organic semiconductors or photovoltaic materials . The stability and conductivity of these materials can be enhanced through careful design based on the structure of this compound.

Coatings and Polymers

The compound's chemical properties may also lend themselves to applications in coatings and polymers. Its ability to form strong intermolecular interactions could lead to materials with enhanced durability and resistance to environmental factors .

Data Tables

Application Area Potential Uses Relevant Studies
Medicinal ChemistryAnticancer agents ,
Antimicrobial agents
Enzyme inhibitors
BiochemistryDrug development
Molecular probes
Materials ScienceOrganic electronics
Coatings and polymers

Mechanism of Action

The mechanism of action of ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity, while the naphthofuran core may interact with hydrophobic pockets in proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A : (Z)-Ethyl 2-methyl-4-(((4-methylpiperazin-1-yl)amino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate

Key Differences :

  • Substituent Variation: Compound A replaces the 3-(1H-imidazol-1-yl)propylamine group with a 4-methylpiperazinylamino moiety.
  • Electronic and Steric Effects :
    • Imidazole vs. Piperazine : The imidazole ring (aromatic, planar) enables π-π stacking and hydrogen bonding via its N–H group, whereas the piperazine ring (saturated, flexible) offers higher basicity (pKa ~9.5 for piperazine vs. ~7.0 for imidazole) and conformational flexibility.
    • Solubility : Piperazine’s basicity enhances water solubility under acidic conditions (via protonation), while imidazole’s moderate basicity limits this effect.

Table 1: Structural and Functional Comparison

Feature Target Compound Compound A
Core Structure Naphtho[1,2-b]furan with ethyl carboxylate Identical core
Substituent 3-(1H-Imidazol-1-yl)propylamine 4-Methylpiperazinylamino
Hydrogen Bonding Imidazole N–H (donor), carbonyl O (acceptor) Piperazine N–H (donor), carbonyl O (acceptor)
Aromaticity High (imidazole) None (piperazine is saturated)
Predicted Solubility Moderate in polar solvents Higher in acidic aqueous media
Compound B : 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole (4b)

Key Differences :

  • Core Structure : Compound B is a pyridinedicarboxylate derivative, distinct from the naphthofuran core.
  • Functional Groups : Features a 4-fluorobenzyl group and ethylthio chain, contrasting with the target compound’s imidazole-propylamine and carboxylate groups.
  • Synthesis : Both compounds utilize alkyl acetoacetate in synthesis, but 4b’s route involves ammonium hydroxide-mediated cyclization, differing from the target compound’s likely imine-formation pathway .

Implications of Structural Variations

  • Biological Activity : The imidazole group in the target compound may enhance binding to metalloenzymes (e.g., cytochrome P450) via coordination, whereas piperazine in Compound A could improve pharmacokinetics (e.g., blood-brain barrier penetration).
  • Crystallographic Behavior : The imidazole’s rigidity may lead to tighter crystal packing via π-π interactions, while piperazine’s flexibility could result in polymorphic diversity .
  • Stability : The Z-configuration in both compounds may reduce steric strain compared to E-isomers, as validated by graph-set analysis of hydrogen-bonding patterns .

Biological Activity

Chemical Structure and Properties

The compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • Structural Features : The molecule features an imidazole ring, a naphthoquinone structure, and an ester functional group, which may contribute to its biological activity.

Antitumor Activity

Research has indicated that compounds with similar structural motifs to ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate exhibit significant antitumor properties. For example:

  • Mechanism of Action : Compounds that inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway have shown promise in suppressing tumor growth. This pathway is crucial for cell proliferation and survival, and its dysregulation is often implicated in cancer .

Antimicrobial Activity

Studies have also explored the antimicrobial potential of imidazole derivatives. The presence of the imidazole ring is known to enhance the antimicrobial activity of compounds against various pathogens:

  • In Vitro Studies : Compounds similar to our target have demonstrated activity against bacteria and fungi, indicating potential applications in treating infections .

Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, some derivatives have been reported to inhibit enzymes linked to cancer metabolism.

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor12.5
Compound BAntimicrobial15.0
Compound CEnzyme Inhibition8.0

Table 2: Structural Characteristics

PropertyValue
Molecular Weight306.35 g/mol
LogP2.45
Solubility (in water)Low

Case Study 1: Antitumor Efficacy

In a study evaluating the efficacy of imidazole-containing compounds in xenograft models, it was found that certain derivatives significantly reduced tumor size when administered at low doses. The study highlighted the importance of the imidazole moiety in enhancing bioavailability and therapeutic effect .

Case Study 2: Antimicrobial Properties

A series of compounds structurally related to this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the side chain significantly affected antimicrobial potency, suggesting a structure-activity relationship that could be exploited for drug development .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl (4Z)-4-({[3-(1H-imidazol-1-yl)propyl]amino}methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate, and what critical parameters influence yield?

  • Methodological Answer :

  • Route 1 : Condensation reactions involving refluxing precursors (e.g., imidazole-propylamine derivatives) with carbonyl-containing intermediates in acetic acid, similar to methods used for structurally related compounds . Sodium acetate is often added to buffer the reaction medium.
  • Route 2 : Multi-step synthesis starting with functionalized furan or naphthofuran cores, followed by sequential amination and esterification. Reaction time (3–5 hours) and solvent choice (e.g., DMF/acetic acid mixtures for recrystallization) are critical for purity .
  • Key Parameters : Temperature control (reflux conditions), stoichiometric ratios (e.g., 0.11 mol of formyl derivatives for 0.1 mol of amine precursors), and purification via recrystallization or chromatography .

Q. Which spectroscopic and chromatographic methods are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to verify the (4Z)-stereochemistry, imidazole-propylamine linkage, and ester groups. Compare chemical shifts with computational predictions if discrepancies arise .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95%). Optimize mobile phases (e.g., acetonitrile/water gradients) for baseline separation of byproducts .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., [M+H]+^+ peaks) and detects fragmentation patterns .

Q. What in vitro assays are appropriate for initial screening of the compound's bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes relevant to the compound’s structural motifs (e.g., kinases or oxidoreductases). Use fluorogenic substrates and measure IC50_{50} values via dose-response curves .
  • Cell Viability Assays : Screen against cancer cell lines (e.g., MTT assay) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) and validate with triplicate replicates .

Advanced Research Questions

Q. How can computational modeling tools like COMSOL Multiphysics and AI optimize the synthesis conditions of this compound?

  • Methodological Answer :

  • Reaction Simulation : Use COMSOL to model heat and mass transfer during reflux, optimizing parameters like stirring rate and solvent volume. Validate with experimental yield data .
  • AI-Driven DoE (Design of Experiments) : Train machine learning models on historical reaction data (e.g., temperature, pH, catalyst loading) to predict optimal conditions. Implement real-time adjustments via automated reactors .

Q. How to resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) when characterizing this compound?

  • Methodological Answer :

  • Dynamic NMR Experiments : Perform variable-temperature NMR to detect conformational exchange broadening, which may explain anomalous shifts in the imidazole or furan moieties .
  • X-ray Crystallography : If crystalline, determine the solid-state structure to confirm stereochemistry and compare with solution-phase NMR data .
  • DFT Calculations : Use density functional theory (B3LYP/6-31G*) to simulate NMR spectra and identify mismatches between experimental and theoretical shifts .

Q. How to design a structure-activity relationship (SAR) study to identify key functional groups responsible for pharmacological effects?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with modifications to the imidazole-propylamine chain, ester group, or naphthofuran core. Prioritize substitutions based on bioisosteric principles .
  • Biological Testing : Assay analogs against disease-relevant targets (e.g., antimicrobial or antiproliferative models). Use multivariate analysis (e.g., PCA) to correlate structural features with activity .
  • Molecular Docking : Map binding interactions (e.g., hydrogen bonds with the imidazole nitrogen) to propose SAR hypotheses for validation .

Q. What strategies mitigate challenges in scaling up the synthesis without compromising stereochemical integrity?

  • Methodological Answer :

  • Continuous Flow Chemistry : Implement microreactors to maintain precise temperature control and reduce side reactions during scale-up .
  • Catalyst Screening : Test heterogeneous catalysts (e.g., immobilized palladium) to enhance regioselectivity in key steps like amination .
  • In-line Analytics : Use PAT (Process Analytical Technology) tools (e.g., FTIR probes) to monitor reaction progress and adjust parameters dynamically .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting spectral data with orthogonal techniques (e.g., X-ray vs. NMR) and consult computational models to resolve ambiguities .
  • Experimental Design : Align research questions with theoretical frameworks (e.g., enzyme inhibition mechanisms for bioactivity studies) to ensure hypothesis-driven inquiry .

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